molecular formula C11H9N3O B8803363 3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 923583-51-1

3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No. B8803363
Key on ui cas rn: 923583-51-1
M. Wt: 199.21 g/mol
InChI Key: BETOWGJYBIIACY-UHFFFAOYSA-N
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Patent
US07645769B2

Procedure details

4.0 M aqueous HCl (0.83 mL, 3.32 mmol) was added to a suspension of 47 (90 mg, 0.30 mmol) in MeOH (0.17 mL) and the mixture was stirred at r.t. overnight. Concentrated aqueous HCl (0.2 mL, 2.2 mmol) was added and stirring continued for 5 h. The mixture was concentrated to dryness in vacuum and separated by means of LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm) using water—MeCN (0.1% AcOH) as eluent (in gradient; flow 80 mL/min) to afford 48 (41.64 mg, 70%). 1H NMR (400 MHz; CDCl3+3 drops of CD3OD) δ 6.61 (dd, J=1.8, 0.8 Hz, 1H), 7.32 (s, 1H), 7.43 (d, J=2.5 Hz, 1H), 7.45 (dd, J=3.3, 1.7 Hz, 1H), 7.68 (dd, J=2.3, 1.0 Hz, 1H), 7.80 (d, J=2.5 Hz, 1H); MS (ES) m/z 241 (MH++MeCN).
Name
Quantity
0.83 mL
Type
reactant
Reaction Step One
Name
47
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
0.17 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Yield
70%

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[CH:6]=[CH:5][C:4]([C:7]2[C:15]3[C:10](=[N:11][CH:12]=[C:13]([NH:16]C(=O)OC(C)(C)C)[CH:14]=3)[NH:9][CH:8]=2)=[CH:3]1>CO>[O:2]1[CH:6]=[CH:5][C:4]([C:7]2[C:15]3[C:10](=[N:11][CH:12]=[C:13]([NH2:16])[CH:14]=3)[NH:9][CH:8]=2)=[CH:3]1

Inputs

Step One
Name
Quantity
0.83 mL
Type
reactant
Smiles
Cl
Name
47
Quantity
90 mg
Type
reactant
Smiles
O1C=C(C=C1)C1=CNC2=NC=C(C=C21)NC(OC(C)(C)C)=O
Name
Quantity
0.17 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness in vacuum
CUSTOM
Type
CUSTOM
Details
separated by means of LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C=C(C=C1)C1=CNC2=NC=C(C=C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 41.64 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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